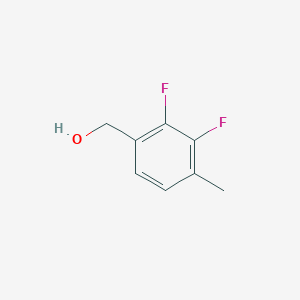

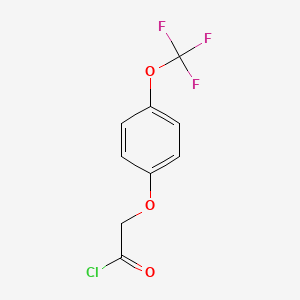

2,3-二氟-4-甲基苄醇

描述

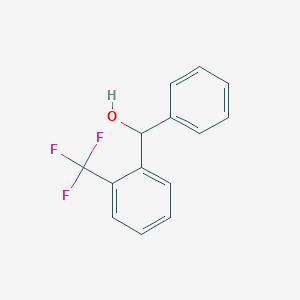

2,3-Difluoro-4-methylbenzyl alcohol is a fluorinated organic compound that is structurally related to benzyl alcohol derivatives. While the specific compound is not directly studied in the provided papers, related compounds such as 2,3,4,5,6-pentafluorobenzyl alcohol and 4-methoxy-α-methylbenzyl alcohol have been investigated for their synthesis and reactivity . These studies provide insights into the chemical behavior of benzyl alcohols with electron-withdrawing groups like fluorine and methoxy groups, which can influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of polyfluorobenzyl alcohols, which are structurally similar to 2,3-difluoro-4-methylbenzyl alcohol, has been achieved through electrochemical methods. For instance, 2,3,4,5,6-pentafluorobenzyl alcohol was selectively produced from the electroreduction of pentafluorobenzoic acid using amalgamated lead, zinc, and cadmium cathodes in aqueous sulfuric acid . This method demonstrates the potential for selective synthesis of fluorinated benzyl alcohols, which could be adapted for the synthesis of 2,3-difluoro-4-methylbenzyl alcohol.

Molecular Structure Analysis

The molecular structure of benzyl alcohol derivatives can be significantly affected by the presence of substituents. For example, the rotational spectrum of 2,5-difluorobenzyl alcohol revealed that the hydroxyl group is gauche to the aromatic ring and forms a hydrogen bridge with the fluorine atom . This information suggests that the molecular structure of 2,3-difluoro-4-methylbenzyl alcohol would also exhibit specific orientations of the hydroxyl group and fluorine atoms due to intramolecular interactions.

Chemical Reactions Analysis

The reactivity of benzyl alcohol derivatives can vary with different substituents. The oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, for example, was achieved using DDQ, indicating that the methoxy and methyl groups can serve as protecting groups for carboxylic acids . This suggests that the fluorine atoms in 2,3-difluoro-4-methylbenzyl alcohol could also influence its reactivity in chemical reactions, potentially affecting the stability of the molecule under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzyl alcohols are influenced by the electron-withdrawing nature of the fluorine atoms. The presence of fluorine can affect the acidity, solubility, and overall reactivity of the molecule. For instance, the deprotonation of methoxybenzyl alcohol radical cations was found to be pH-dependent, with a shift from carbon to oxygen acidity in the presence of hydroxide ions . This indicates that the physical and chemical properties of 2,3-difluoro-4-methylbenzyl alcohol would be similarly influenced by the presence of fluorine and other substituents.

科学研究应用

代谢和药代动力学

2,3-二氟-4-甲基苄醇是药理学和毒理学领域中感兴趣的化合物,特别是在其代谢和潜在的治疗应用背景下。研究已经探讨了它在生物系统中的生物转化和代谢产物的动力学。例如,相关化合物如羟基对甲酚丁酯(BHT)在大鼠体内代谢为BHT-醌甲烯,暗示了一个可能与2,3-二氟-4-甲基苄醇相关的途径,突出了特定醇衍生物在代谢过程中的作用(Tajima, Yamamoto, & Mizutani, 1981)。此外,在生物样品中对相关氟化合物的分析为其药代动力学特性提供了见解,暗示了2,3-二氟-4-甲基苄醇在医学研究中的潜在应用(Yeo等,2015)。

潜在治疗应用

与2,3-二氟-4-甲基苄醇结构相关的化合物已经被研究其治疗潜力,包括神经保护和抗炎作用。例如,4-羟基苄醇的衍生物在脑缺血模型中显示出显著的神经保护作用,暗示了对2,3-二氟-4-甲基苄醇治疗应用的研究可能途径(Yu et al., 2011)。类似酚类化合物的抗炎和抗痛活性表明在治疗炎症和疼痛方面可能有应用,这可能延伸到2,3-二氟-4-甲基苄醇(Lim等,2007)。

环境和毒理学评估

氟化合物的环境命运和毒理学影响,包括与2,3-二氟-4-甲基苄醇结构相关的化合物,是重要的研究领域。对2,4-二硝基甲苯等化合物的研究已经调查了它们的代谢途径以及微生物在其生物转化中的作用,这对于理解2,3-二氟-4-甲基苄醇的环境和健康影响是相关的(Rickert et al., 1981)。

安全和危害

2,3-Difluoro-4-methylbenzyl alcohol is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves, protective clothing, eye protection, and face protection .

属性

IUPAC Name |

(2,3-difluoro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSLGRQGXKEAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-methylbenzyl alcohol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Amino[4-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B1304649.png)